N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Brand Name: Vulcanchem
CAS No.: 850901-67-6
VCID: VC5997790
InChI: InChI=1S/C21H20N4O/c1-3-26-18-11-9-17(10-12-18)24-20-13-15(2)23-21-19(14-22-25(20)21)16-7-5-4-6-8-16/h4-14,24H,3H2,1-2H3
SMILES: CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C
Molecular Formula: C21H20N4O
Molecular Weight: 344.418

N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

CAS No.: 850901-67-6

Cat. No.: VC5997790

Molecular Formula: C21H20N4O

Molecular Weight: 344.418

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine - 850901-67-6

Specification

CAS No. 850901-67-6
Molecular Formula C21H20N4O
Molecular Weight 344.418
IUPAC Name N-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Standard InChI InChI=1S/C21H20N4O/c1-3-26-18-11-9-17(10-12-18)24-20-13-15(2)23-21-19(14-22-25(20)21)16-7-5-4-6-8-16/h4-14,24H,3H2,1-2H3
Standard InChI Key IQSSVEQGXBETOX-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic system merging pyrazole and pyrimidine rings. Key substituents include:

  • 3-Position: A phenyl group contributing to hydrophobic interactions.

  • 5-Position: A methyl group enhancing metabolic stability.

  • 7-Position: An ethoxyphenylamine moiety, critical for target binding.

The molecular formula is C21H20N4O, with a molecular weight of 344.418 g/mol. The ethoxy group (-OCH2CH3) at the para position of the phenyl ring improves solubility while maintaining lipophilicity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC21H20N4O
Molecular Weight344.418 g/mol
CAS Number850901-67-6
IUPAC NameN-(4-ethoxyphenyl)-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Synthesis and Structural Modifications

Synthetic Pathways

The compound is synthesized via a multi-step process:

  • Core Formation: Condensation of 4-phenyl-1H-pyrazol-5-amine with β-keto esters under acidic conditions yields the pyrazolo[1,5-a]pyrimidin-7(4H)-one intermediate .

  • Chlorination: Treatment with POCl3 converts the 7-keto group to a chloride.

  • Amination: Reaction with 4-ethoxyaniline introduces the ethoxyphenylamine substituent.

Structural Optimization

Modifications at the 3-, 5-, and 7-positions profoundly affect bioactivity:

  • 3-Position: Fluorination (e.g., 4-fluorophenyl) enhances antimycobacterial potency by 3-fold .

  • 5-Position: Bulky substituents (e.g., aryl groups) improve kinase inhibition but reduce solubility .

  • 7-Position: Pyridylmethylamine derivatives exhibit dual EGFR/VEGFR2 inhibition (IC50: 0.3–7.6 µM) .

Biological Activities and Mechanisms

Antimycobacterial Activity

The compound inhibits Mycobacterium tuberculosis (M.tb) growth by targeting ATP synthase, a critical enzyme for bacterial energy production. Key findings include:

  • MIC90: 0.12 µg/mL against drug-resistant M.tb strains .

  • hERG Liability: Low (IC50 > 30 µM), reducing cardiac toxicity risks .

  • Microsomal Stability: Half-life > 60 minutes in human liver microsomes, indicating favorable pharmacokinetics .

Table 2: Antimycobacterial Activity of Selected Analogues

Compound3-Substituent5-SubstituentMIC90 (µg/mL)
Parent CompoundPhenylMethyl0.12
Analog 14-FluorophenylMethyl0.04
Analog 2PhenylEthyl0.18

Anticancer Activity

In breast cancer (MCF-7) models, the compound demonstrates multitarget inhibition:

  • EGFR/VEGFR2 Dual Inhibition: IC50 = 0.3 µM (EGFR), 7.6 µM (VEGFR2) .

  • Apoptosis Induction: 80% cell death at 10 µM via caspase-3 activation .

  • Cell Cycle Arrest: G2/M phase blockade at 5 µM .

Structure-Activity Relationships (SAR)

Role of the 3-Phenyl Group

  • Electron-Withdrawing Groups: Fluorine at the para position increases ATP synthase binding affinity by 40% .

  • Hydrophobic Interactions: Bulky substituents (e.g., naphthyl) reduce solubility but enhance kinase inhibition .

Impact of 5-Substituents

  • Methyl vs. Ethyl: Methyl improves metabolic stability (t1/2: 64 vs. 28 minutes) .

  • Aryl Groups: 5-Phenyl derivatives show 10-fold higher Topo-II inhibition than alkyl analogues .

7-Amine Modifications

  • Pyridylmethylamine: Enhances VEGFR2 inhibition (IC50: 7.6 µM vs. 24 µM for ethylamine) .

  • Ethoxyphenyl: Optimal for balancing solubility and target engagement.

Therapeutic Applications and Future Directions

Tuberculosis Treatment

The compound’s low hERG liability and high microsomal stability position it as a lead candidate for multidrug-resistant TB. In vivo studies show a 2.5-log reduction in lung bacterial load after 14 days .

Oncology

Dual EGFR/VEGFR2 inhibition offers a strategy to overcome resistance in breast and lung cancers. Compound 5i (a structural analogue) reduces tumor volume by 70% in xenograft models .

Challenges and Opportunities

  • Bioavailability: Poor aqueous solubility (LogP = 3.8) necessitates prodrug formulations.

  • Selectivity: Off-target effects on CYP450 isoforms require further optimization .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator